

The Versatile Role of Methyl Aminomethanimidothioate Hydroiodide in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl aminomethanimidothioate hydroiodide*

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Methyl aminomethanimidothioate hydroiodide, also known as S-methylisothiurea hydroiodide, is a highly valuable and versatile reagent in modern organic chemistry. Its unique structural features make it a cornerstone for the construction of two critical classes of nitrogen-containing compounds: guanidines and pyrimidines. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this reagent, complete with experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

Methyl aminomethanimidothioate hydroiodide is a pale yellow solid that is typically stored at 2-8°C.^[1] Key physical and spectroscopic data are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	4338-95-8	[2]
Molecular Formula	C ₂ H ₇ IN ₂ S	[3]
Molecular Weight	218.06 g/mol	[3]
Melting Point	82 °C	[1]
Appearance	Pale yellow solid	[1]
Storage	2-8°C	[1]
¹ H NMR	Data not available in searched literature	
¹³ C NMR	Data not available in searched literature	
IR Spectrum	Data not available in searched literature	

Synthesis of Methyl Aminomethanimidothioate Hydroiodide

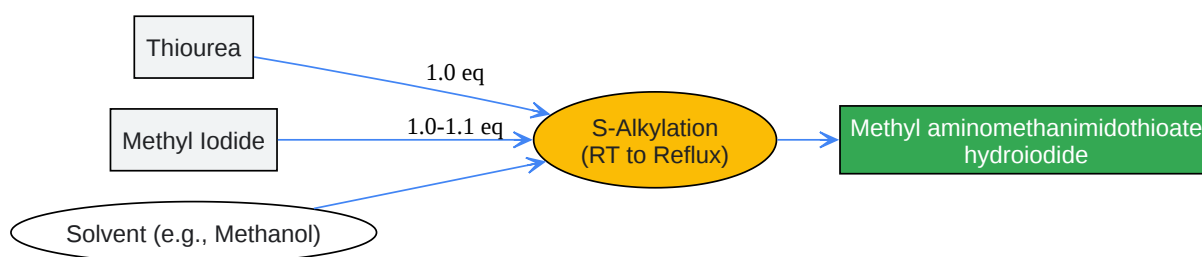
The preparation of **Methyl aminomethanimidothioate hydroiodide** is a straightforward S-alkylation of thiourea with methyl iodide. This reaction proceeds readily due to the high nucleophilicity of the sulfur atom in thiourea.

Experimental Protocol: Synthesis from Thiourea and Methyl Iodide

A general procedure for the synthesis of S-alkylisothiuronium salts involves the direct reaction of thiourea with an alkyl halide.[4] The following protocol is adapted for the synthesis of the hydroiodide salt:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in a suitable solvent such as methanol or ethanol.

- Addition of Methyl Iodide: To the stirred solution, add methyl iodide (1.0-1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
- Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux for a period of 1-3 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford **Methyl aminomethanimidothioate hydroiodide** in good yield. If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product, which can then be recrystallized from a suitable solvent system (e.g., ethanol/ether).



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Figure 1: Synthesis of **Methyl aminomethanimidothioate hydroiodide**.

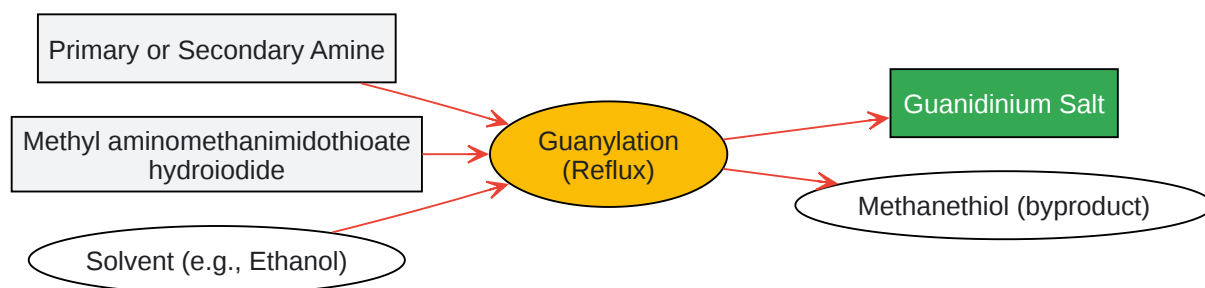
Core Application: Guanylation of Amines

One of the most prominent applications of **Methyl aminomethanimidothioate hydroiodide** is as a guanylation agent. It provides a reliable and efficient method for the conversion of primary and secondary amines into the corresponding guanidines, a functional group of significant importance in medicinal chemistry and natural product synthesis.

The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the S-methylisothiurea, leading to the displacement of methanethiol as a leaving group.

Experimental Protocol: General Procedure for Guanylation

- **Reaction Setup:** In a suitable flask, dissolve the primary or secondary amine (1.0 eq) in a solvent such as ethanol, methanol, or DMF.
- **Addition of Reagent:** Add **Methyl aminomethanimidothioate hydroiodide** (1.0-1.2 eq) to the amine solution.
- **Reaction Conditions:** The reaction mixture is typically heated to reflux for several hours until the starting amine is consumed (monitored by TLC). In some cases, the addition of a base like triethylamine or potassium carbonate can be beneficial to neutralize the hydroiodide salt and facilitate the reaction.
- **Work-up and Purification:** After cooling, the solvent is removed under reduced pressure. The resulting residue can be purified by crystallization or column chromatography on silica gel to yield the desired guanidinium salt.



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Figure 2: General workflow for the guanylation of amines.

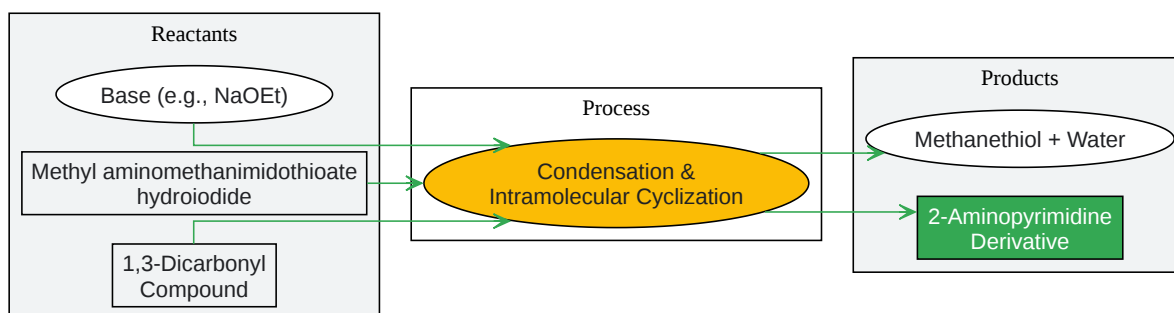
Synthesis of Pyrimidine Derivatives

Methyl aminomethanimidothioate hydroiodide serves as a key building block in the synthesis of 2-aminopyrimidine derivatives. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent.

The reaction mechanism involves the initial condensation of the amidine moiety of the S-methylisothiourrea with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent elimination of methanethiol and water to form the aromatic pyrimidine ring.

Experimental Protocol: Synthesis of 2-Aminopyrimidines

- **Reaction Setup:** To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide or sodium hydroxide to generate the enolate.
- **Addition of Reagent:** Add **Methyl aminomethanimidothioate hydroiodide** (1.0 eq) to the reaction mixture.
- **Reaction Conditions:** The mixture is typically heated at reflux for several hours. The reaction progress should be monitored by TLC.
- **Work-up and Isolation:** After the reaction is complete, the mixture is cooled and the solvent is evaporated. The residue is then treated with water, and the resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.



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Figure 3: Logical relationship in 2-aminopyrimidine synthesis.

Catalytic Applications

While primarily used as a stoichiometric reagent, there are reports of **Methyl aminomethanimidothioate hydroiodide** and related S-alkylisothiureas acting as catalysts. One notable, albeit less common, application is in the rearrangement of penicillin 1-oxides.[1] The exact mechanism of this catalytic transformation is not well-documented in readily available literature but likely involves the reversible formation of a sulfenic acid intermediate. Further research in this area could unveil novel catalytic activities of this versatile compound.

Conclusion

Methyl aminomethanimidothioate hydroiodide is an indispensable tool for organic chemists, offering efficient and reliable pathways for the synthesis of guanidines and pyrimidines. Its ease of preparation and reactivity make it a preferred choice in both academic research and industrial drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and inspire further investigations into its synthetic potential.

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